Beta-Sheet Breaker Peptide iAbeta5 is a synthetic peptide designed to disrupt the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This peptide specifically targets the formation of beta-sheet structures that are characteristic of amyloid fibrils, thereby potentially mitigating neurodegenerative processes associated with amyloid accumulation. The sequence of Beta-Sheet Breaker Peptide iAbeta5 is based on the region of the amyloid-beta peptide, specifically the amino acids at positions 17-21, with modifications to enhance its efficacy in preventing aggregation.
Beta-Sheet Breaker Peptide iAbeta5 has been studied extensively in various research contexts. It is synthesized in laboratories and can be obtained from chemical suppliers such as FUJIFILM Wako and MedChemExpress, which provide detailed information regarding its applications and biological activities . Research studies have highlighted its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease .
Beta-Sheet Breaker Peptide iAbeta5 falls under the classification of peptide therapeutics. It is categorized as a beta-sheet breaker peptide, which is designed to interfere with the structural integrity of amyloid fibrils. This classification places it among other similar peptides that have been investigated for their ability to modulate protein aggregation and misfolding.
The synthesis of Beta-Sheet Breaker Peptide iAbeta5 typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise addition of amino acids to form peptides. This method provides high purity and yields suitable for biological testing. Specific modifications, such as the incorporation of non-standard amino acids or fluorinated residues, can be introduced to enhance stability and activity against amyloid aggregation .
The synthesis process generally includes:
Beta-Sheet Breaker Peptide iAbeta5 consists of five amino acids with a sequence that includes modifications at specific positions to enhance its beta-sheet disrupting capabilities. The structure is crucial for its function; it adopts a conformation that allows it to interact effectively with amyloid-beta aggregates.
The molecular weight and specific structural data can vary based on the exact sequence and modifications used during synthesis. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
Beta-Sheet Breaker Peptide iAbeta5 primarily engages in non-covalent interactions with amyloid-beta peptides, disrupting their aggregation into fibrils. This process involves:
The effectiveness of Beta-Sheet Breaker Peptide iAbeta5 can be evaluated through various assays, including thioflavin T fluorescence assays, which measure amyloid aggregation kinetics in vitro.
Beta-Sheet Breaker Peptide iAbeta5 is typically presented as a white powder or lyophilized solid. It is soluble in aqueous solutions at physiological pH levels, making it suitable for biological applications.
Relevant analyses include stability studies under various pH conditions and temperature variations to determine optimal storage conditions.
Beta-Sheet Breaker Peptide iAbeta5 has significant potential in scientific research and therapeutic development:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1